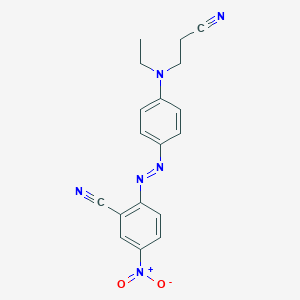
Disperse Red 73
Overview
Description
Disperse Red 73 is an azo disperse dye known for its vibrant red color. It is widely used in the textile industry for dyeing synthetic fibers such as polyester. The compound is characterized by its high mutagenic potential and its ability to undergo biotransformation with enzymes like azoreductase, leading to the generation of carcinogenic amine products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 73 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic amines. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, usually an amine or phenol, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product. The dye is then purified through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 73 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by hydroxyl radicals, leading to the cleavage of the azo bond (N=N) and the formation of smaller degradation products.
Reduction: The azo bond can be reduced by enzymes like azoreductase, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, where substituents like nitro or sulfonic groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (·OH) generated through advanced oxidation processes (AOPs) such as photocatalytic oxidation.
Reduction: Enzymes like azoreductase under anaerobic conditions.
Substitution: Electrophilic reagents like nitronium ions (NO2+) or sulfonic acid (HSO3+).
Major Products Formed:
Oxidation: Cleavage products such as aromatic amines and smaller organic molecules.
Reduction: Aromatic amines like aniline derivatives.
Substitution: Nitro or sulfonic derivatives of the original dye
Scientific Research Applications
Disperse Red 73 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Investigated for its mutagenic and carcinogenic properties, as well as its interactions with biological enzymes.
Medicine: Studied for its potential toxic effects and mechanisms of biotransformation.
Industry: Employed in the textile industry for dyeing synthetic fibers, as well as in the development of new dyeing technologies such as waterless dyeing systems
Mechanism of Action
The mechanism of action of Disperse Red 73 involves its interaction with hydroxyl radicals and enzymes like azoreductase. The hydroxyl radicals attack the azo bond (N=N), leading to its cleavage and the formation of smaller degradation products. The azoreductase enzyme reduces the azo bond, resulting in the formation of aromatic amines. These reactions are influenced by factors such as the presence of water, pH, and the concentration of reactants .
Comparison with Similar Compounds
Disperse Red 73 is often compared with other azo disperse dyes such as Disperse Red 1 and azobenzene. While all these compounds share a similar azo structure, this compound is unique in its high mutagenic potential and its specific interactions with hydroxyl radicals and azoreductase. The following table highlights the key differences:
| Compound | Structure | Mutagenic Potential | Major Reactions |
|---|---|---|---|
| This compound | Azo | High | Oxidation, Reduction |
| Disperse Red 1 | Azo | Moderate | Oxidation, Substitution |
| Azobenzene | Azo | Low | Reduction, Substitution |
These differences make this compound a compound of interest in studies related to environmental impact, toxicology, and dyeing technologies .
Properties
IUPAC Name |
2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEORVDCGZONWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044601 | |
| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-10-4 | |
| Record name | 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fantagen-rubine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B103052.png)




![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
